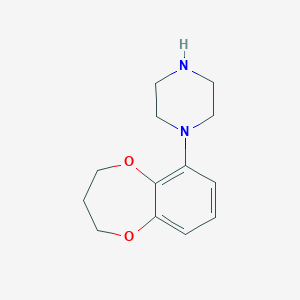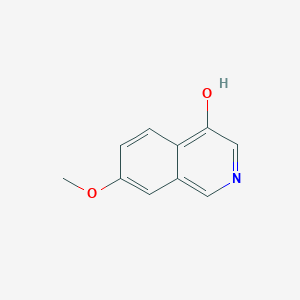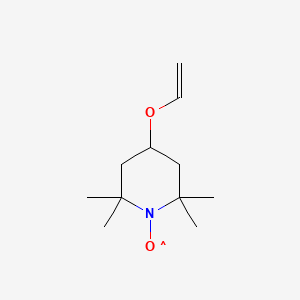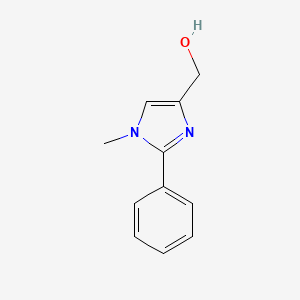
1-Methylpyrazolidine-3,5-dione
Descripción general
Descripción
1-Methylpyrazolidine-3,5-dione is a heterocyclic compound that belongs to the pyrazolidine family This compound is characterized by a five-membered ring containing two nitrogen atoms and a carbonyl group at positions 3 and 5
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methylpyrazolidine-3,5-dione can be synthesized through several methods. One common approach involves the reaction of hydrazine with diethyl malonate, followed by cyclization and methylation. The reaction typically proceeds under mild conditions, often in the presence of a catalyst such as magnesium acetylacetonate .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the use of environmentally friendly solvents and catalysts is becoming increasingly popular in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methylpyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidine derivatives.
Reduction: Reduction reactions can yield different substituted pyrazolidines.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazolidine derivatives, which can exhibit different biological and chemical properties .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-Methylpyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound’s carbonyl group plays a crucial role in its biological activity, enabling it to form hydrogen bonds and interact with enzymes and receptors. This interaction can inhibit the activity of certain enzymes, leading to antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
- 1-Phenylpyrazolidine-3,5-dione
- 3,5-Dimethylpyrazolidine-1,2-dione
- 1,2-Diarylpyrazolidine-3,5-diones
Uniqueness: 1-Methylpyrazolidine-3,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrazolidine derivatives, it exhibits higher stability and a broader spectrum of biological activities .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and diverse reactivity make it a valuable building block for the synthesis of complex molecules. Ongoing research continues to uncover new applications and mechanisms of action, further highlighting its importance in the field of chemistry and beyond.
Propiedades
IUPAC Name |
1-methylpyrazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c1-6-4(8)2-3(7)5-6/h2H2,1H3,(H,5,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPISCWESNJUEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70632953 | |
| Record name | 1-Methylpyrazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70632953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99170-99-7 | |
| Record name | 1-Methylpyrazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70632953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3362375.png)
![2,3,4,5-Tetrahydropyrano[3,2-b]indole](/img/structure/B3362376.png)





![1H-Imidazo[4,5-c]quinoline, 1-methyl-](/img/structure/B3362419.png)
![4,5,6,7,8,9-hexahydrocycloocta[c]furan-1(3H)-one](/img/structure/B3362441.png)


